4-ethyl-N-(pyridin-4-ylmethyl)aniline
Description
4-Ethyl-N-(pyridin-4-ylmethyl)aniline is an aniline derivative featuring a benzene ring substituted with an ethyl group at the para position and a pyridin-4-ylmethyl moiety attached to the amino group. This structure combines aromatic (benzene) and heteroaromatic (pyridine) systems, linked via a methylene bridge. Notably, derivatives of N-(pyridin-4-ylmethyl)aniline have been explored as kinase insert domain receptor (KDR) inhibitors, targeting angiogenesis in cancer therapy .
Properties
IUPAC Name |
4-ethyl-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-12-3-5-14(6-4-12)16-11-13-7-9-15-10-8-13/h3-10,16H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZVTCLGJFEIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(pyridin-4-ylmethyl)aniline typically involves the reaction of 4-(chloromethyl)pyridine with ethylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of ethylaniline attacks the carbon atom of the chloromethyl group in 4-(chloromethyl)pyridine, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
4-ethyl-N-(pyridin-4-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(pyridin-4-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the aniline moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the aniline ring, pyridine ring, or linker groups. A comparative analysis of physicochemical properties is summarized below:
*Calculated using fragment-based methods.
Key Observations :
- Solubility : Bulky substituents (e.g., styryl in ) reduce solubility, whereas smaller groups (ethyl, chloro) retain moderate solubility.
Molecular Interactions and Crystal Data
- Hydrogen Bonding : In chloro analogs (), N–H⋯N hydrogen bonds stabilize dimeric structures, whereas the ethyl group in the target compound may induce torsional strain, altering packing efficiency .
- Crystal Structure: Limited data exist for the target compound, but related structures (e.g., ) highlight the role of substituents in dictating dihedral angles between aromatic rings (41–49°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
